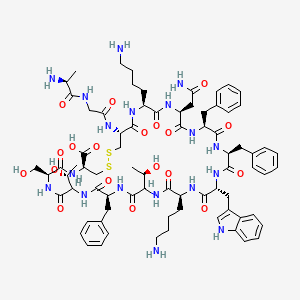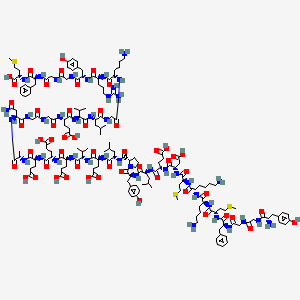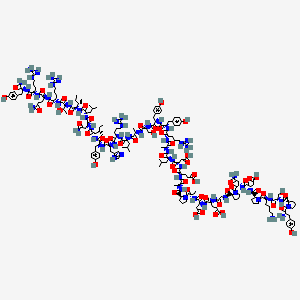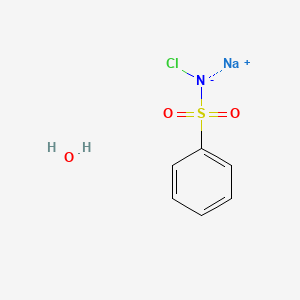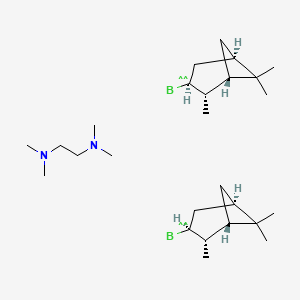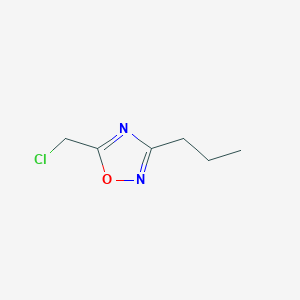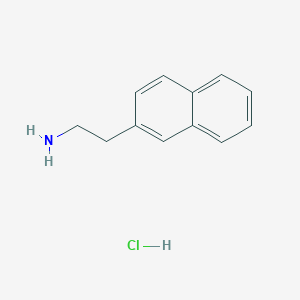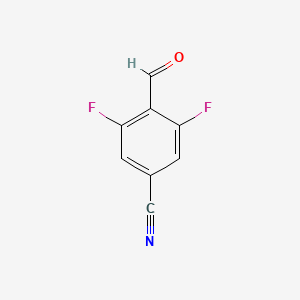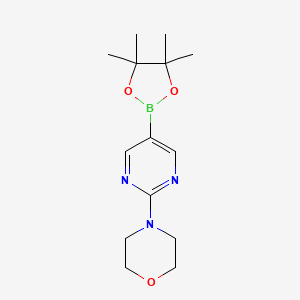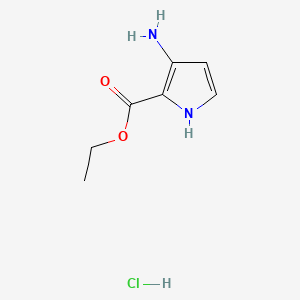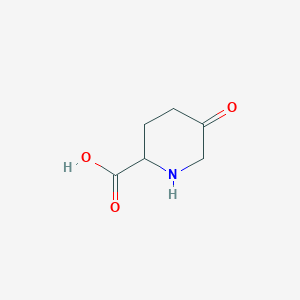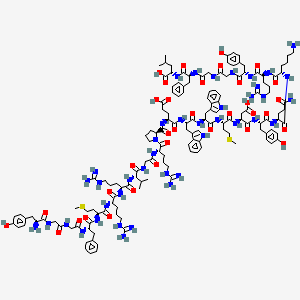
Péptido E (médula adrenal)
Descripción general
Descripción
The adrenal medulla, located in the inner central part of each adrenal gland, is composed of chromaffin cells . These cells synthesize and secrete catecholamines (mainly epinephrine and lesser amounts of norepinephrine) along with peptides into the bloodstream, affecting distant target organs . The adrenal medulla plays a critical role in mammalian homeostasis and the stress response .
Synthesis Analysis
Chromaffin cells in the adrenal medulla release peptides during stress situations by exocytosis via the activation of the hypothalamo-pituitary axis . Numerous peptides identified in chromaffin secretory granules from the adrenal medulla possess antimicrobial activity . These peptides are produced after the natural processing of chromogranins A and B, proenkephalin-A, and free ubiquitin .
Aplicaciones Científicas De Investigación
Medicamentos Bioelectrónicos
El péptido E juega un papel en el campo emergente de los medicamentos bioelectrónicos, que tiene como objetivo modular la señalización eléctrica dentro de los órganos periféricos. Esta modulación puede proporcionar un control preciso de las funciones fisiológicas, como la secreción de hormonas de las glándulas suprarrenales . La capacidad de controlar la liberación de hormonas suprarrenales con precisión temporal puede potenciar los estudios de biología del estrés y avanzar en los enfoques terapéuticos para las enfermedades mentales relacionadas con el estrés .
Regulación Magnetotérmica
La investigación ha explorado el uso de estrategias magnetotérmicas para controlar de forma remota la secreción de hormonas suprarrenales. Este enfoque utiliza la expresión endógena de canales catiónicos sensibles al calor y nanopartículas magnéticas para controlar de forma inalámbrica la secreción de hormonas como la corticosterona y la (nor)epinefrina . Estas técnicas podrían ser cruciales para investigar los impactos fisiológicos y psicológicos del estrés .
Interacciones con Neurotransmisores
El péptido E está involucrado en la regulación de la secreción de catecolaminas (CA) y la transcripción genética en la glándula suprarrenal. Se ha observado que los péptidos que coexisten con los neurotransmisores convencionales en la glándula suprarrenal pueden tener roles funcionales significativos. Por ejemplo, la sustancia P puede regular la secreción de CA en respuesta a los factores estresantes .
Regulación de la Transcripción Génica
La función de la médula adrenal también está influenciada por el péptido E a través de la regulación de la transcripción genética. Agentes como los glucocorticoides y varios péptidos pueden afectar la transcripción de genes responsables de la producción de adrenalina y otros compuestos relacionados almacenados en los gránulos cromafines .
Modulación de la Respuesta al Estrés
La interacción del péptido E con el eje hipotalámico-hipofisario-adrenal (HPA) sugiere su posible aplicación en la modulación de la respuesta al estrés. La desregulación del eje HPA y la función de la glándula suprarrenal se ha relacionado con condiciones mentales como la depresión y la ansiedad, y el péptido E podría ser un objetivo para la intervención terapéutica .
Estudios de Proteínas de la Médula Adrenal
El desarrollo de nuevas técnicas para investigar proteínas específicas del sistema nervioso central ha llevado a progresos en los estudios del espectro de proteínas de la médula adrenal. El péptido E es parte de este espectro y es crucial para comprender los roles funcionales de varias proteínas en la médula adrenal .
Acoplamiento Secreción-Síntesis
El péptido E está implicado en el proceso de acoplamiento estímulo-secreción-síntesis en la médula adrenal. Este proceso involucra la estimulación de la síntesis y liberación de catecolaminas/péptidos, lo que es esencial para el correcto funcionamiento de la médula adrenal .
Investigación Farmacológica
Las propiedades farmacológicas del péptido E lo convierten en un tema de interés en el desarrollo de fármacos y aplicaciones terapéuticas. Comprender su papel en la fisiología de la médula adrenal puede conducir al desarrollo de nuevos tratamientos para enfermedades relacionadas con la disfunción de la glándula suprarrenal .
Mecanismo De Acción
Target of Action
Peptide E, also known as Peptide E (Adrenal Medulla), primarily targets the α and β adrenoreceptors, which are G protein-coupled receptors located both in the central nervous system and in the periphery . These receptors play a crucial role in the body’s response to stress, often referred to as the “fight or flight” response .
Mode of Action
Peptide E (Adrenal Medulla) interacts with its targets, the α and β adrenoreceptors, by binding to these receptors. This binding initiates a chain of events that leads to the target cell’s response . The interaction of Peptide E (Adrenal Medulla) with these receptors triggers a series of physiological changes such as increased cardiac output and increased glycogenolysis in liver and muscle tissue .
Biochemical Pathways
The action of Peptide E (Adrenal Medulla) affects several biochemical pathways. One of the key pathways is the hypothalamic-pituitary-adrenal (HPA) axis, which involves the hypothalamus stimulating the release of adrenocorticotropic hormone (ACTH) from the pituitary. ACTH then stimulates the adrenal cortex to produce corticosteroids . Another pathway involves the stimulation of the adrenal medulla by impulses from preganglionic sympathetic neurons originating in the thoracic spinal cord. This stimulation causes the medulla to secrete the amine hormones epinephrine and norepinephrine .
Pharmacokinetics
The pharmacokinetics of Peptide E (Adrenal Medulla) involves its absorption, distribution, metabolism, and excretion (ADME). The adrenal glands have a rich blood supply and have one of the highest rates of blood flow in the body . Once released into the blood, Peptide E (Adrenal Medulla) circulates freely throughout the body, affecting the activity of its target cells
Result of Action
The molecular and cellular effects of Peptide E (Adrenal Medulla)'s action are significant. It leads to a number of physiological changes, such as increased cardiac output and increased glycogenolysis in liver and muscle tissue . These changes are part of the body’s “fight or flight” response, preparing the body for immediate physical action.
Action Environment
The action, efficacy, and stability of Peptide E (Adrenal Medulla) can be influenced by various environmental factors. Stress, both physical and psychological, can trigger the release of hormones from the adrenal medulla . Physical stresses may include injury, exposure to severe temperatures, or malnutrition, while psychological stresses can range from the perception of a physical threat to a fight with a loved one, or just a bad day at school .
Safety and Hazards
Direcciones Futuras
The adrenal medulla plays a critical role in mammalian homeostasis and the stress response . The better understanding of the sympatho-adrenal stress response will impact and improve the treatment of several stress-related illnesses . Furthermore, regenerative therapies might help treat adrenal hypofunction . The multi-electrode array and signal processing approach could be used in the future to decipher the ion channel code that regulates the electrophysiological and secretory output of the adrenal medulla in living animals during basal and stress conditions .
Análisis Bioquímico
Biochemical Properties
Peptide E is involved in several biochemical reactions within the adrenal medulla. It interacts with enzymes such as phenylethanolamine-N-methyltransferase, which is crucial for the synthesis of catecholamines like adrenaline and noradrenaline . Peptide E also interacts with proteins such as chromogranins, which are involved in the storage and release of catecholamines . These interactions are essential for the regulation of catecholamine secretion and the overall function of the adrenal medulla.
Cellular Effects
Peptide E exerts various effects on different cell types and cellular processes. In chromaffin cells of the adrenal medulla, Peptide E influences cell signaling pathways, gene expression, and cellular metabolism . It modulates the secretion of catecholamines in response to stress and other stimuli, thereby playing a critical role in the body’s stress response . Additionally, Peptide E affects the expression of genes involved in catecholamine synthesis and storage, further influencing cellular function .
Molecular Mechanism
At the molecular level, Peptide E exerts its effects through several mechanisms. It binds to specific receptors on the surface of chromaffin cells, leading to the activation of intracellular signaling pathways . These pathways involve the activation of cyclic AMP and protein kinase A, which in turn regulate the expression of genes involved in catecholamine synthesis . Peptide E also modulates the activity of enzymes such as phenylethanolamine-N-methyltransferase, thereby influencing the production of catecholamines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Peptide E can vary over time. Studies have shown that Peptide E is relatively stable and can maintain its activity for extended periods . Its effects on cellular function may change over time due to factors such as degradation and changes in receptor sensitivity . Long-term exposure to Peptide E has been shown to result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Peptide E can vary significantly with different dosages in animal models. At low doses, Peptide E has been shown to enhance catecholamine secretion and improve stress response . At high doses, Peptide E can lead to toxic effects such as excessive catecholamine release and subsequent cardiovascular complications . These findings highlight the importance of carefully regulating the dosage of Peptide E in therapeutic applications.
Metabolic Pathways
Peptide E is involved in several metabolic pathways within the adrenal medulla. It interacts with enzymes such as phenylethanolamine-N-methyltransferase and tyrosine hydroxylase, which are involved in the synthesis of catecholamines . Peptide E also affects the metabolic flux of these pathways, leading to changes in the levels of metabolites such as adrenaline and noradrenaline . These interactions are crucial for the regulation of catecholamine synthesis and release.
Transport and Distribution
Peptide E is transported and distributed within cells and tissues through specific transporters and binding proteins . In the adrenal medulla, Peptide E is stored in chromaffin granules along with catecholamines . Upon stimulation, Peptide E is released into the bloodstream, where it can exert its effects on distant target organs . The distribution of Peptide E within the body is regulated by factors such as blood flow and receptor availability .
Subcellular Localization
Peptide E is primarily localized in the chromaffin granules of the adrenal medulla . These granules are specialized organelles that store and release catecholamines in response to various stimuli . The localization of Peptide E within these granules is essential for its function in regulating catecholamine secretion . Additionally, Peptide E may undergo post-translational modifications that influence its targeting to specific subcellular compartments .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H207N41O34S2/c1-80(2)64-113(143(221)222)186-135(213)108(67-83-26-11-8-12-27-83)172-119(196)78-166-117(194)76-168-125(203)106(68-85-40-46-90(190)47-41-85)181-128(206)99(34-20-58-160-145(153)154)174-126(204)97(32-17-18-56-148)173-129(207)101(50-52-115(150)192)177-136(214)109(69-86-42-48-91(191)49-43-86)182-139(217)112(72-122(200)201)185-132(210)104(55-63-224-6)179-137(215)110(70-87-73-163-95-30-15-13-28-92(87)95)184-138(216)111(71-88-74-164-96-31-16-14-29-93(88)96)183-130(208)102(51-53-121(198)199)180-140(218)114-37-23-61-188(114)142(220)105(36-22-60-162-147(157)158)170-120(197)79-169-141(219)123(81(3)4)187-133(211)100(35-21-59-161-146(155)156)176-127(205)98(33-19-57-159-144(151)152)175-131(209)103(54-62-223-5)178-134(212)107(66-82-24-9-7-10-25-82)171-118(195)77-165-116(193)75-167-124(202)94(149)65-84-38-44-89(189)45-39-84/h7-16,24-31,38-49,73-74,80-81,94,97-114,123,163-164,189-191H,17-23,32-37,50-72,75-79,148-149H2,1-6H3,(H2,150,192)(H,165,193)(H,166,194)(H,167,202)(H,168,203)(H,169,219)(H,170,197)(H,171,195)(H,172,196)(H,173,207)(H,174,204)(H,175,209)(H,176,205)(H,177,214)(H,178,212)(H,179,215)(H,180,218)(H,181,206)(H,182,217)(H,183,208)(H,184,216)(H,185,210)(H,186,213)(H,187,211)(H,198,199)(H,200,201)(H,221,222)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)(H4,157,158,162)/t94-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGFYKGPMQDBX-FEKONODYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC9=CC=CC=C9)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H207N41O34S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229011 | |
| Record name | Peptide E (adrenal medulla) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3156.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78355-50-7 | |
| Record name | Peptide E (adrenal medulla) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078355507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peptide E (adrenal medulla) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



